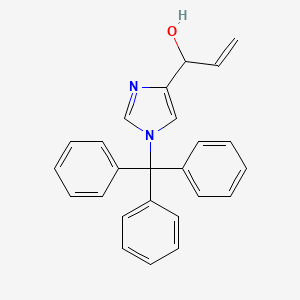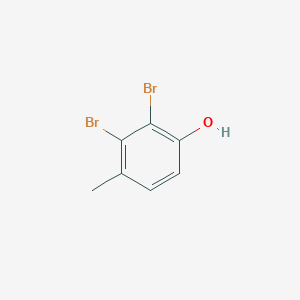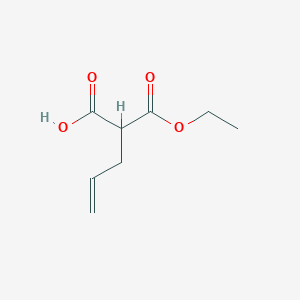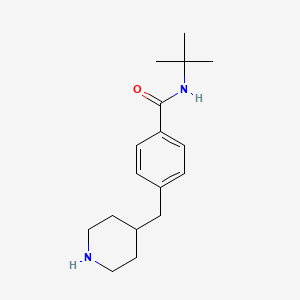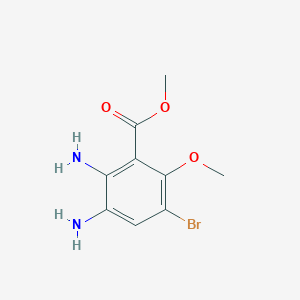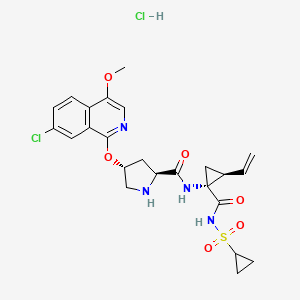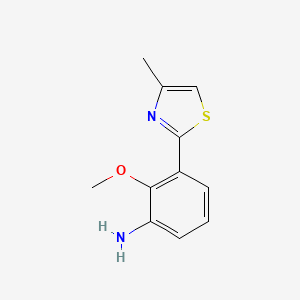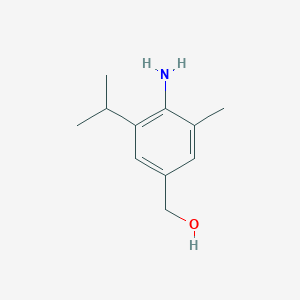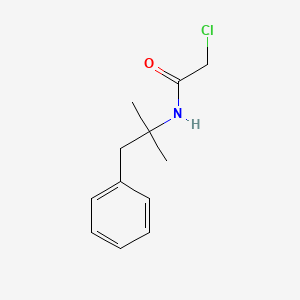![molecular formula C19H24N2O5S B13980806 3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid](/img/structure/B13980806.png)
3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid is a complex organic compound with a unique structure that includes butylamino, dimethylamino, sulfonyl, and phenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-phenoxybenzoic acid with butylamine and dimethylamine in the presence of a sulfonylating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H₂O₂ and SOCl₂ are commonly used for oxidative chlorination.
Reduction: LiAlH₄ is a typical reducing agent.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, reduced amines, and substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with biological molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Dibutylamino)sulfonyl]benzoic acid
- 4-Chloro-3-[(dimethylamino)sulfonyl]benzoic acid
- 4-Chloro-3-[(dipropylamino)sulfonyl]benzoic acid
Uniqueness
3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C19H24N2O5S |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
3-(butylamino)-5-(dimethylsulfamoyl)-4-phenoxybenzoic acid |
InChI |
InChI=1S/C19H24N2O5S/c1-4-5-11-20-16-12-14(19(22)23)13-17(27(24,25)21(2)3)18(16)26-15-9-7-6-8-10-15/h6-10,12-13,20H,4-5,11H2,1-3H3,(H,22,23) |
Clave InChI |
MTWIWECIKMVHAR-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N(C)C)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



